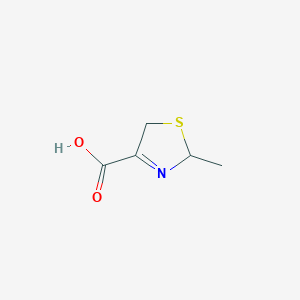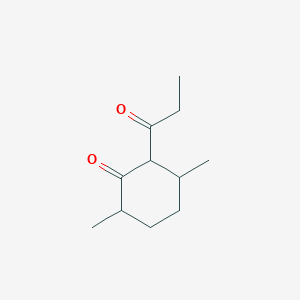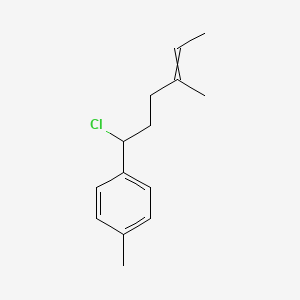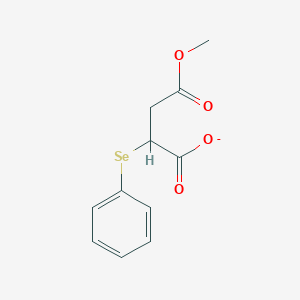
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure .
準備方法
The synthesis of 2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the final compound after further treatment. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiazole ring, leading to various reduced derivatives.
Substitution: The thiazole ring allows for both electrophilic and nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in biochemical pathways, potentially activating or inhibiting enzymes and receptors . This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug that includes a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
特性
CAS番号 |
707537-41-5 |
|---|---|
分子式 |
C5H7NO2S |
分子量 |
145.18 g/mol |
IUPAC名 |
2-methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h3H,2H2,1H3,(H,7,8) |
InChIキー |
ZLIIRNPLAXTDEB-UHFFFAOYSA-N |
正規SMILES |
CC1N=C(CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)


![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)
